N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide
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Overview
Description
N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide is a synthetic organic compound Its structure includes a pyridine ring substituted with a carboxamide group, a hydroxy-phenylpentyl chain, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the pyridine derivative with an amine under conditions that facilitate amide bond formation.
Attachment of the hydroxy-phenylpentyl chain: This can be done through a Friedel-Crafts alkylation reaction.
Introduction of the methylsulfanyl group: This step might involve a nucleophilic substitution reaction where a suitable leaving group is replaced by a methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a new compound with the substituted group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-2-phenylpentyl)-2-(methylthio)pyridine-4-carboxamide
- N-(4-hydroxy-2-phenylpentyl)-2-(ethylsulfanyl)pyridine-4-carboxamide
Uniqueness
N-(4-hydroxy-2-phenylpentyl)-2-(methylsulfanyl)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(4-hydroxy-2-phenylpentyl)-2-methylsulfanylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13(21)10-16(14-6-4-3-5-7-14)12-20-18(22)15-8-9-19-17(11-15)23-2/h3-9,11,13,16,21H,10,12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCNLVXXTZSGJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)C1=CC(=NC=C1)SC)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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